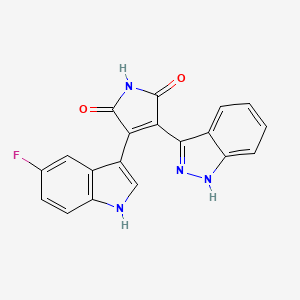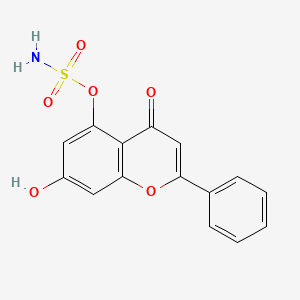![molecular formula C17H18N4O4S B14200584 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is a Schiff base compound derived from the condensation of thiourea with 2,4-dihydroxyacetophenone. Schiff bases are known for their wide range of applications in coordination chemistry, due to their ability to form stable complexes with metal ions . This compound, in particular, has been studied for its potential biological activities and its ability to form complexes with various metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as Co(II), Ni(II), Zn(II), and Cu(II).
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metals.
Substitution: The thiourea moiety can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, ZnCl2, CuCl2) in methanol or ethanol.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products
Metal Complexes: Complexes with Co(II), Ni(II), Zn(II), and Cu(II) have been synthesized and characterized.
Substituted Derivatives: Various substituted thiourea derivatives can be obtained depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea has been explored for various scientific research applications:
Biological Activity: The compound and its metal complexes have shown significant antibacterial and antioxidant activities.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their structural and functional properties.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea primarily involves its ability to chelate metal ions. This chelation can enhance the stability and biological activity of the metal complexes. The compound can interact with various molecular targets, including bacterial cell walls and enzymes, leading to its antibacterial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
(4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one: Another Schiff base with similar coordination chemistry properties.
1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: A related compound with similar structural features and biological activities.
Uniqueness
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is unique due to its specific substitution pattern on the phenyl ring, which can influence its coordination behavior and biological activity. The presence of hydroxyl groups at the 2 and 4 positions of the phenyl ring can enhance its ability to form hydrogen bonds and interact with biological targets .
Propiedades
Fórmula molecular |
C17H18N4O4S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-9(13-5-3-11(22)7-15(13)24)18-20-17(26)21-19-10(2)14-6-4-12(23)8-16(14)25/h3-8,22-25H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
Clave InChI |
LXORECIRVVEWKB-VNIJRHKQSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N/N=C(/C1=C(C=C(C=C1)O)O)\C)/C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC(=NNC(=S)NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)

![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)

![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)

